molecular formula C20H20N2O4S3 B2866570 N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896338-52-6

N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

Cat. No. B2866570
CAS RN: 896338-52-6
M. Wt: 448.57
InChI Key: WVTLMDKUQAEPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is an important enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Scientific Research Applications

Synthesis and Application in Heterocyclic Compound Formation

  • Regio- and Diastereoselective Synthesis of Thienothiopyrans : L-proline-catalyzed reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate or ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, aromatic aldehydes, and 5-aryltetrahydro-3-thiophenone can create highly substituted thieno[3,2-c]thiopyran derivatives. This process forms multiple C-C bonds and stereocenters in a single operation, highlighting the potential of similar compounds in complex heterocyclic synthesis (Indumathi, Perumal, & Menéndez, 2010).

Sulfenic Acid Generation from Sulfone and Sulfide Residues

  • Precursors of Sulfenic Acids : Compounds like 2,2-bis(phenylsulfonyl)ethyl sulfides, which have both sulfone and sulfide residues, are efficient in generating sulfenic acids. These can be synthesized in one step from thiols and 1,1-bis(phenylsulfonyl)ethylene, offering new pathways for creating diverse sulfoxides (Aversa et al., 2009).

Fluorescence Sensing Applications

  • Fluorescence Sensors for Cu2+ Detection : Water-soluble sulfonato-Salen-type ligands, derived from various diamines, exhibit strong UV/Vis-absorption and fluorescence. Their fluorescence is quenched selectively by Cu(2+), making them suitable as turn-off fluorescence sensors for Cu(2+) detection in water and living cells (Zhou et al., 2012).

Applications in HIV-1 Inhibition

  • Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These derivatives demonstrate promising antiviral activity against HIV-1 (Che et al., 2015).

properties

IUPAC Name

N-(2-phenylethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-17(16-8-4-12-27-16)29(25,26)18-9-5-13-28-18/h1-9,12-13,17H,10-11,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTLMDKUQAEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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